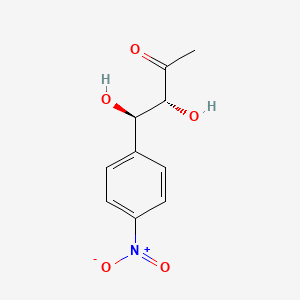![molecular formula C13H17BrO B15168111 Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- CAS No. 596112-16-2](/img/structure/B15168111.png)
Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-: is an organic compound with the molecular formula C12H15BrO It is a derivative of benzeneethanol, featuring a bromomethyl group and a butenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- typically involves the bromination of a suitable precursor, followed by a series of reactions to introduce the butenyl group. One common method involves the reaction of benzeneethanol with bromine in the presence of a catalyst to form the bromomethyl derivative. This intermediate is then subjected to further reactions to introduce the butenyl group, often using reagents such as butenyl halides under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions employed.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted benzeneethanol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzeneethanol or butylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including potential drug candidates. Its derivatives could exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers, resins, and other advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- depends on its specific application and the molecular targets involvedThe bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the butenyl group may enhance binding affinity or specificity .
Vergleich Mit ähnlichen Verbindungen
Benzeneethanol, 2-(bromomethyl)-: A simpler analog with only the bromomethyl group attached to the benzene ring.
Benzenemethanol, 4-bromo-α-methyl-: Another brominated benzeneethanol derivative with different substitution patterns.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties .
Eigenschaften
CAS-Nummer |
596112-16-2 |
|---|---|
Molekularformel |
C13H17BrO |
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
2-[2-[2-(bromomethyl)but-3-enyl]phenyl]ethanol |
InChI |
InChI=1S/C13H17BrO/c1-2-11(10-14)9-13-6-4-3-5-12(13)7-8-15/h2-6,11,15H,1,7-10H2 |
InChI-Schlüssel |
VESPNIUAUNUNHS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CC1=CC=CC=C1CCO)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)




![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)


![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)
